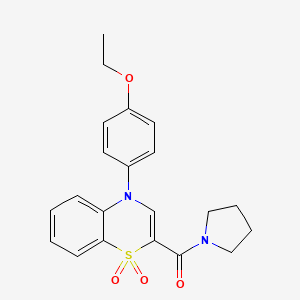

4-(4-ethoxyphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

説明

4-(4-Ethoxyphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine-dione derivative characterized by a central thiazine ring fused to a benzene moiety. The compound features a 4-ethoxyphenyl substituent at position 4 and a pyrrolidine-1-carbonyl group at position 2. The ethoxy group (–OCH₂CH₃) contributes to its lipophilicity, while the pyrrolidine carbonyl moiety may influence binding interactions in biological systems.

特性

IUPAC Name |

[4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-2-27-17-11-9-16(10-12-17)23-15-20(21(24)22-13-5-6-14-22)28(25,26)19-8-4-3-7-18(19)23/h3-4,7-12,15H,2,5-6,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAMQALRDXNEHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(4-ethoxyphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione belongs to a class of benzothiazine derivatives that have garnered interest due to their potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 318.39 g/mol

This compound features a benzothiazine core with an ethoxyphenyl group and a pyrrolidine carbonyl moiety, which are critical for its biological interactions.

The biological activity of this compound has been primarily investigated in the context of its potential as an antitumor agent and anti-inflammatory drug . The mechanisms include:

- Inhibition of Oncogenic Pathways : Studies have shown that benzothiazine derivatives can inhibit the FOXM1 transcription factor, which is overexpressed in various cancers. This inhibition is crucial as FOXM1 regulates cell proliferation and survival pathways .

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which helps in mitigating oxidative stress associated with various diseases, including cancer and neurodegenerative disorders.

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the efficacy of this compound:

-

In Vitro Studies :

- In vitro assays demonstrated that the compound significantly inhibits cell proliferation in breast cancer cell lines (e.g., MDA-MB-231) with IC values ranging from 6.13 µM to 12.86 µM .

- The compound's ability to induce apoptosis in cancer cells was also observed, indicating its potential as a therapeutic agent.

-

In Vivo Studies :

- Animal models treated with this compound showed reduced tumor growth compared to control groups. The reduction in tumor size correlated with decreased levels of FOXM1 and other proliferation markers.

Case Study 1: Antitumor Activity

A study by researchers at Al-Farabi Kazakh National University investigated the antitumor effects of various benzothiazine derivatives, including our compound of interest. The results indicated that it surpassed the efficacy of standard chemotherapeutic agents in inhibiting tumor growth in xenograft models .

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-induced inflammation models. The findings revealed that treatment with the compound significantly reduced pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting its potential for treating inflammatory diseases.

Data Tables

| Study Type | Cell Line/Model | IC Value (µM) | Effect Observed |

|---|---|---|---|

| In Vitro | MDA-MB-231 (Breast Cancer) | 6.13 | Cell proliferation inhibition |

| In Vitro | LPS-induced macrophages | N/A | Reduction in TNF-alpha levels |

| In Vivo | Xenograft Mouse Model | N/A | Tumor size reduction |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following benzothiazine-dione derivatives share structural similarities but differ in substituents, which impact their physicochemical properties and commercial availability:

Substituent Variations and Functional Group Effects

Notes:

- Halogenation : The introduction of Cl or F (e.g., 3-Cl, 4-F in ) increases electronegativity and may enhance metabolic stability compared to the ethoxy group in the target compound.

- Heterocyclic Modifications : Replacing pyrrolidine with piperidine (as in ) introduces a six-membered ring, which may affect conformational flexibility and solubility.

Commercial Availability and Pricing

- For example: The 3-chloro-4-fluoro derivative is priced at $63.0 for 3 mg (\sim$21.0/mg). The trifluoromethoxy analog costs $57.0 for 2 µmol, translating to \sim$6.90/mg (assuming MW ≈ 450 g/mol). Bulk purchases (e.g., 40 mg of the 3,4-dimethoxy derivative ) reduce the per-mg cost to ~$3.50.

Structural Analysis Tools

Crystallographic software like SHELXL and visualization tools like ORTEP-3 are critical for resolving conformational differences in these compounds. For example, the puckering of the pyrrolidine ring (a five-membered heterocycle) could be analyzed using Cremer-Pople coordinates , while structure validation methods ensure accuracy in reported data.

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。